

An In-depth Technical Guide to the Isomers of C₄H₆O₂

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Compound of Interest

Compound Name: *Allyl formate*

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Abstract

The molecular formula C₄H₆O₂ represents a diverse array of structural isomers, each with unique chemical and physical properties. This guide provides a comprehensive overview of the principal isomers, focusing on their International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This document categorizes the isomers by functional group, including carboxylic acids, esters, ketones, and cyclic ethers. For each key isomer, we present relevant physicochemical data, detailed experimental protocols for identification, and logical diagrams to illustrate structural relationships and characterization workflows. This technical paper serves as a vital resource for professionals in research and drug development requiring a deep understanding of C₄H₆O₂ isomers.

Introduction to Isomerism of C₄H₆O₂

The molecular formula C₄H₆O₂ has a degree of unsaturation of two. This indicates the presence of two double bonds, one triple bond, two rings, or a combination of a ring and a double bond. This structural diversity gives rise to a multitude of isomers with varied functional groups, including but not limited to carboxylic acids, esters, lactones (cyclic esters), ketones, aldehydes, and cyclic ethers.[1] Understanding the precise IUPAC name of a given isomer is critical for unambiguous communication in scientific and industrial contexts.

This guide will focus on the most common and significant isomers, providing the necessary data and methodologies for their identification and differentiation.

Major Isomer Classes and IUPAC Nomenclature

The isomers of $C_4H_6O_2$ can be broadly classified into the following major groups based on their functional groups.

Carboxylic Acids

Carboxylic acid isomers of $C_4H_6O_2$ contain a carboxyl group ($-COOH$) and a carbon-carbon double bond or a ring structure.

- Butenoic Acids: These are unsaturated carboxylic acids with a four-carbon chain.
 - But-2-enoic acid: Exists as two geometric isomers, cis (isocrotonic acid) and trans (crotonic acid).[2][3] The IUPAC name for the trans isomer is (2E)-but-2-enoic acid.[2]
 - But-3-enoic acid: The double bond is at the end of the chain.[4] The IUPAC name is but-3-enoic acid.
 - 2-Methylpropenoic acid: Also known as methacrylic acid. The IUPAC name is 2-methylprop-2-enoic acid.
- Cyclic Carboxylic Acid:
 - Cyclopropanecarboxylic acid: A cyclopropane ring is attached to the carboxyl group.[5][6] The IUPAC name is cyclopropanecarboxylic acid.[6]

Esters

Ester isomers of $C_4H_6O_2$ contain an ester functional group ($-COO-$).

- Methyl propenoate (Methyl acrylate): The methyl ester of propenoic acid.[7][8] Its IUPAC name is methyl prop-2-enoate.[9][10]
- Vinyl acetate: The ester of acetic acid and vinyl alcohol.[11] Its IUPAC name is ethenyl acetate.[12]
- Ethyl ethynoate: The ethyl ester of ethynoic acid.
- Propyl formate: The propyl ester of formic acid.

Lactones (Cyclic Esters)

- γ -Butyrolactone (GBL): A five-membered cyclic ester.^{[13][14]} Its IUPAC name is oxolan-2-one.^[15]
- β -Butyrolactone: A four-membered cyclic ester.

Ketones and Aldehydes

These isomers contain a carbonyl group (C=O).

- Butanedione (Diacetyl): Contains two ketone functional groups. Its IUPAC name is butane-2,3-dione.
- Succinaldehyde: Contains two aldehyde functional groups.^[11] Its IUPAC name is butanedial.
- Formyl acetone: Contains both a ketone and an aldehyde group.

Cyclic Ethers

- 1,4-Dioxane: A six-membered ring containing two ether linkages.^{[16][17]} It is a heterocyclic organic compound.^[17]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for prominent C₄H₆O₂ isomers, facilitating easy comparison.

IUPAC Name	Common Name	CAS Number	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)
(2E)-but-2-enoic acid	Crotonic acid	107-93-7	86.09	180-181[18]	70-72[18]	1.027[18]
Cyclopropanecarboxylic acid	-	1759-53-1	86.09[19]	182-184	17-19	1.086
Methyl prop-2-enoate	Methyl acrylate	96-33-3	86.09[20]	~80[20]	~ -75[20]	0.956[20]
Ethenyl acetate	Vinyl acetate	108-05-4	86.09	72.7	-93.2	0.932
Oxolan-2-one	γ-Butyrolactone (GBL)	96-48-0	86.09[15]	204[21]	-44	1.12[21]
Butane-2,3-dione	Diacetyl	431-03-8	86.09	88	-2.4	0.983
1,4-Dioxane	Dioxane	123-91-1	88.11	101.1[17]	11.8[17]	1.033[17]

Experimental Protocols for Isomer Identification

Distinguishing between isomers of C₄H₆O₂ requires a combination of spectroscopic and chemical methods.

Infrared (IR) Spectroscopy

Objective: To identify the primary functional groups present in an unknown C₄H₆O₂ isomer.

Methodology:

- Prepare a sample of the unknown compound. For liquids, a thin film between two salt plates (e.g., NaCl) is suitable. For solids, prepare a KBr pellet or a mull.
- Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .
- Analyze the spectrum for characteristic absorption bands.

Expected Results:

- Carboxylic Acids (e.g., Crotonic acid): A very broad O-H stretch from $\sim 3300\text{-}2500\text{ cm}^{-1}$ and a sharp C=O stretch at $\sim 1700\text{ cm}^{-1}$. A C=C stretch will appear around 1650 cm^{-1} .
- Esters (e.g., Methyl acrylate): A strong C=O stretch at $\sim 1730\text{ cm}^{-1}$. Absence of the broad O-H band. A C=C stretch will be present for unsaturated esters.
- Lactones (e.g., γ -Butyrolactone): A C=O stretch at a higher frequency than acyclic esters, typically $\sim 1770\text{ cm}^{-1}$ due to ring strain.
- Diketones (e.g., Butanedione): A C=O stretch around 1715 cm^{-1} .
- Cyclic Ethers (e.g., 1,4-Dioxane): Absence of a C=O band. A characteristic C-O-C stretch will be present in the fingerprint region ($\sim 1100\text{ cm}^{-1}$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the isomer, including connectivity and stereochemistry.

Methodology:

- Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl_3).
- Acquire ^1H NMR and ^{13}C NMR spectra using a high-field NMR spectrometer.
- Process the data, including integration, chemical shift referencing, and coupling constant analysis.

Expected Results:

- ^1H NMR:
 - Crotonic acid ((2E)-but-2-enoic acid): Will show a doublet for the methyl group, two vinyl protons with a large coupling constant (~15 Hz) indicative of a trans relationship, and a broad singlet for the carboxylic acid proton.
 - Methyl acrylate (methyl prop-2-enoate): Will display three vinyl protons with complex splitting patterns and a sharp singlet for the methyl ester group (~3.7 ppm).
 - γ -Butyrolactone (oxolan-2-one): Will show three distinct multiplets for the three methylene groups in the ring.
 - 1,4-Dioxane: Due to conformational flexibility, all eight protons appear as a single sharp singlet in the ^1H NMR spectrum.[\[17\]](#)
- ^{13}C NMR: The number of unique carbon signals will indicate the symmetry of the molecule. The chemical shifts will confirm the functional groups (e.g., C=O of an ester vs. a ketone, sp^2 carbons of an alkene).

Chemical Tests

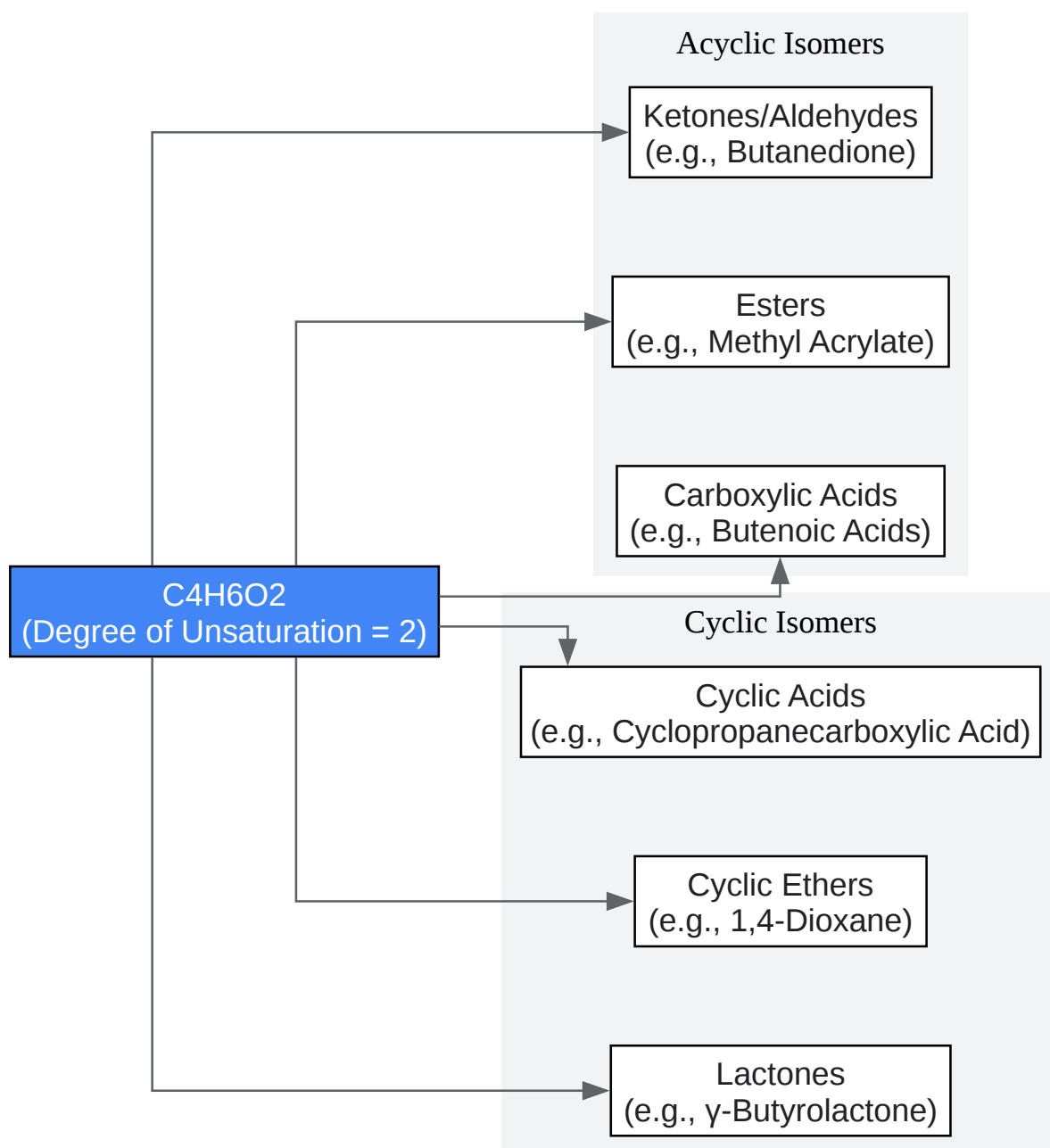
Objective: To provide rapid qualitative confirmation of specific functional groups.

Methodology:

- Sodium Bicarbonate Test (for Carboxylic Acids): Add a small amount of the sample to a 5% aqueous solution of sodium bicarbonate. Effervescence (CO_2 gas) indicates the presence of a carboxylic acid.
- 2,4-Dinitrophenylhydrazine (2,4-DNP) Test (for Ketones/Aldehydes): Add the sample to a solution of 2,4-DNP. The formation of a yellow, orange, or red precipitate indicates the presence of a ketone or aldehyde.
- Tollens' Test (to differentiate Aldehydes from Ketones): Add the sample to Tollens' reagent and warm gently. The formation of a silver mirror indicates an aldehyde. Ketones generally give a negative result.[\[22\]](#)

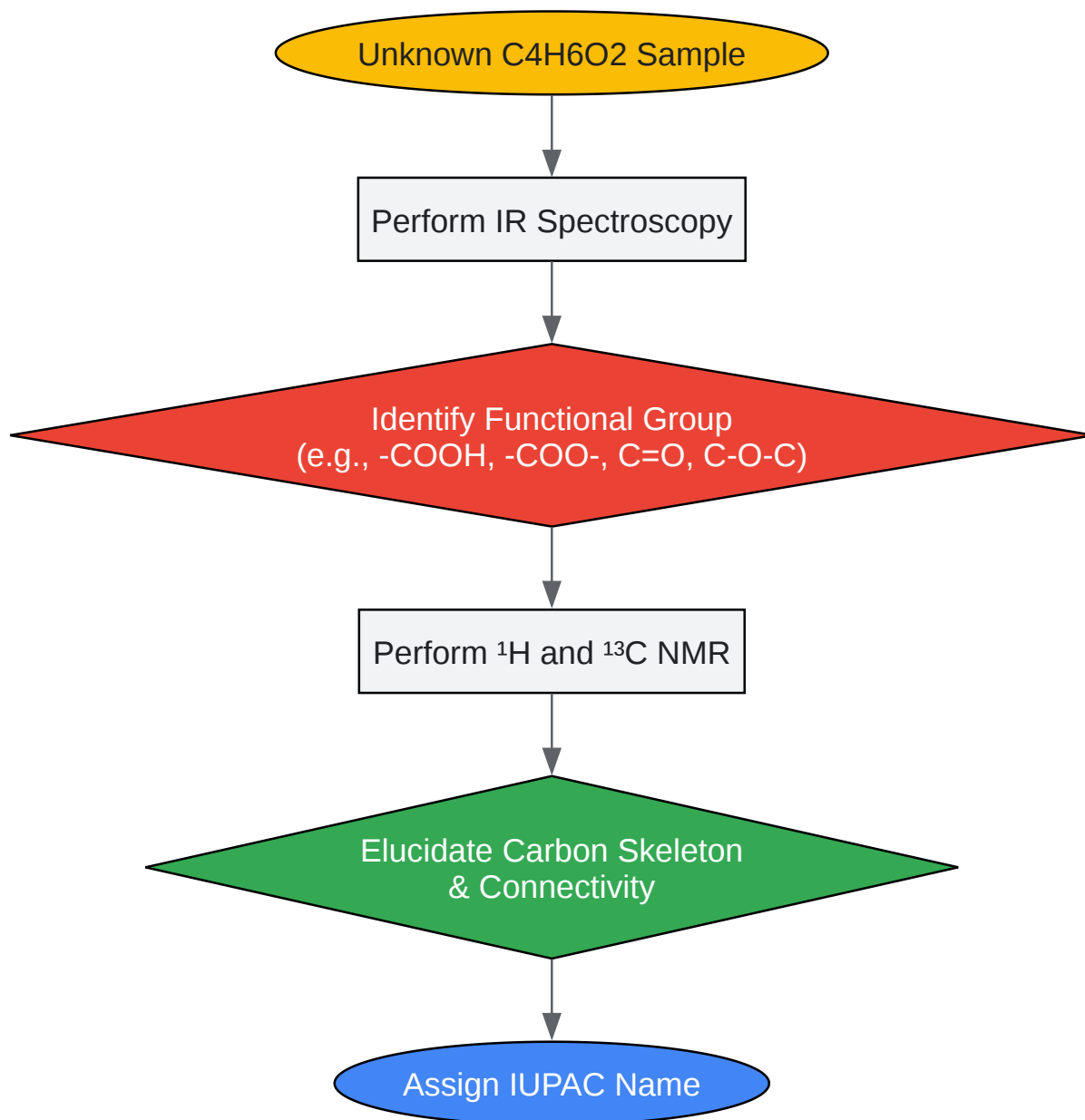
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships and workflows relevant to the analysis of C₄H₆O₂ isomers.



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Caption: Classification of major C₄H₆O₂ isomer families.



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